7-tert-Butylpyrazolo[5,1-c][1,2,4]triazine
Overview
Description
7-tert-Butylpyrazolo[5,1-c][1,2,4]triazine is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butylpyrazolo[5,1-c][1,2,4]triazine typically involves the oxidative nitration of cyclic hydrazines or the dehydration of 4-hydroxy-1,4-dihydro derivatives in an acidic medium . Another method includes the reaction of aromatic pyrazolo[5,1-c][1,2,4]triazines with lithium diphenyl- and methyl (phenyl)phosphides in tetrahydrofuran (THF) at lower temperatures, followed by oxidation with atmospheric oxygen or N-bromosuccinimide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-tert-Butylpyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Nucleophilic Addition: Reaction with lithium diphenylphosphide to form nucleophilic addition products at the C4 atom.
Electrophilic Halogenation: Halogenation reactions to introduce bromine atoms at different positions on the triazine ring.
Common Reagents and Conditions:
Lithium Diphenylphosphide: Used in nucleophilic addition reactions in THF at low temperatures.
N-bromosuccinimide: Employed in oxidation reactions.
Hydrochloric Acid: Used in dehydration reactions to form the triazine ring.
Major Products:
Phosphine Oxides: Formed from the oxidation of nucleophilic addition products.
Brominated Derivatives: Resulting from electrophilic halogenation reactions.
Scientific Research Applications
7-tert-Butylpyrazolo[5,1-c][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: Derivatives of this compound exhibit antimicrobial and antifungal activities.
Materials Science: Used in the development of photonic materials and as fire retardants.
Catalysis: Employed as catalysts in various organic reactions.
Peptide Synthesis: Utilized as reagents in peptide synthesis.
Mechanism of Action
The mechanism of action of 7-tert-Butylpyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to form stable complexes with metal ions and its potential to act as a ligand in coordination chemistry . The exact molecular targets and pathways are still under investigation, but its antimicrobial activity suggests interactions with microbial enzymes and cellular structures .
Comparison with Similar Compounds
Pyrazolo[5,1-c][1,2,4]triazine: A structurally related compound with similar chemical properties.
1,2,4-Triazines: Known for their applications in medicinal chemistry and materials science.
Tetrazines: Another class of nitrogen-containing heterocycles with diverse applications.
Uniqueness: 7-tert-Butylpyrazolo[5,1-c][1,2,4]triazine is unique due to its tert-butyl group, which enhances its stability and modifies its chemical reactivity compared to other pyrazolo[5,1-c][1,2,4]triazines . This structural feature contributes to its distinct biological and chemical properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
7-tert-butylpyrazolo[5,1-c][1,2,4]triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-9(2,3)7-6-8-11-10-4-5-13(8)12-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMUFDBNXKRHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN=NC2=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553501 | |
Record name | 7-tert-Butylpyrazolo[5,1-c][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62072-19-9 | |
Record name | 7-tert-Butylpyrazolo[5,1-c][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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